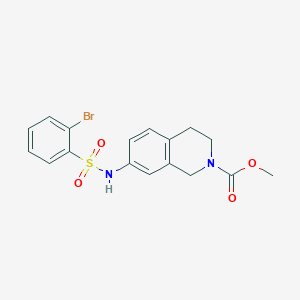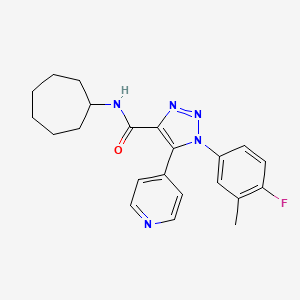
1-(4-isopropylphenyl)-3-(piperidin-1-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-isopropylphenyl)-3-(piperidin-1-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is a useful research compound. Its molecular formula is C22H24FN5O and its molecular weight is 393.466. The purity is usually 95%.
BenchChem offers high-quality 1-(4-isopropylphenyl)-3-(piperidin-1-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-isopropylphenyl)-3-(piperidin-1-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-mycobacterial Activity
A study by Rani et al. (2019) describes the synthesis of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines, including compounds with piperidine as the secondary amine component. These compounds were evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis. The compound featuring a butyl chain spacer and piperidine exhibited potent activity with minimal cytotoxicity, demonstrating a minimum inhibitory concentration (MIC99) of 6.25 μg mL−1 (Rani, Viljoen, Johansen, Kremer, & Kumar, 2019).
Photodegradation Studies
Muszalska et al. (2015) conducted forced degradation and photodegradation studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives, focusing on their stability under various conditions. These studies are crucial for understanding the stability and degradation pathways of novel compounds, providing insights into their potential applications and limitations (Muszalska, Ciemniejewski, Lesniewska, Szkatuła, & Malinka, 2015).
Biological Evaluation of Hybrid Compounds
Manolov, Ivanov, and Bojilov (2022) explored the synthesis of a hybrid compound incorporating 1,2,3,4-tetrahydroquinoline and ibuprofen, assessing its antioxidant, antitryptic, and anti-inflammatory properties. This research demonstrates the potential of integrating quinoline derivatives into therapeutic agents with enhanced biological activities (Manolov, Ivanov, & Bojilov, 2022).
Luminescent Properties and Electron Transfer
A study by Gan et al. (2003) on naphthalimide derivatives with piperazine substituents investigated their luminescent properties and photo-induced electron transfer. These findings could be relevant for applications in materials science, particularly in the development of novel luminescent materials (Gan, Chen, Chang, & Tian, 2003).
Antimicrobial Activity of Novel Compounds
Research by Zaki et al. (2019) on piperidinyl tetrahydrothieno[2,3-c]isoquinolines demonstrated significant antimicrobial activity against various pathogenic bacteria and fungi. This study highlights the potential of such compounds in addressing resistance to existing antimicrobial agents (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019).
特性
IUPAC Name |
N-cycloheptyl-1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c1-15-14-18(8-9-19(15)23)28-21(16-10-12-24-13-11-16)20(26-27-28)22(29)25-17-6-4-2-3-5-7-17/h8-14,17H,2-7H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJPHLJJTWPSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NC3CCCCCC3)C4=CC=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cis-Tert-Butyl3A-Aminohexahydrocyclopenta[B]Pyrrole-1(2H)-Carboxylate](/img/no-structure.png)
![6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2880234.png)
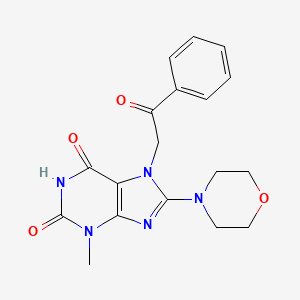


![2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose](/img/structure/B2880240.png)
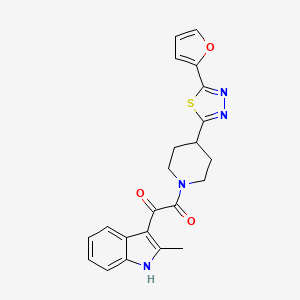
![Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2880244.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2880248.png)
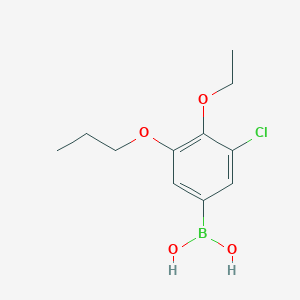
![11-[4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2880250.png)
![1-[4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2880252.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2880253.png)
